Lipophilicity Modulation: Measured LogP Advantage of the 2-Methylbutan-2-yl Substituent Over the Pentan-2-yl Analog
The target compound, 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide, exhibits a vendor-measured LogP of 1.99, which is 0.16 log units lower than the 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide analog (LogP 2.15) . This lower lipophilicity suggests improved aqueous solubility and a potentially more favorable drug-like profile, as both compounds share identical molecular formulas and heavy atom counts, isolating the effect of the branched, quaternary carbon substituent.
| Evidence Dimension | LogP (experimental, vendor-reported) |
|---|---|
| Target Compound Data | LogP = 1.99 |
| Comparator Or Baseline | 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide (CAS 1016531-70-6): LogP = 2.15 |
| Quantified Difference | ΔLogP = -0.16 (target more hydrophilic) |
| Conditions | Reported by Fluorochem from standardized chromatographic measurements |
Why This Matters
A lower LogP can translate directly to better solubility in aqueous assay media and physiological environments, reducing the risk of compound precipitation during in vitro and in vivo studies, which is critical for reproducible pharmacology data.
